N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
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Overview
Description
“N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H8FNOS . It is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamides are known to have various biological activities .
Synthesis Analysis
While specific synthesis methods for “N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” were not found, a general method for synthesizing thiophene-2-carboxamide derivatives involves a Suzuki cross-coupling reaction . The intermediate compound is prepared by condensation of an amine with a bromothiophene-2-carboxylic acid, mediated by a catalyst such as TiCl4 .Molecular Structure Analysis
The molecular structure of “N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C11H8FNOS/c12-8-3-5-9 (6-4-8)13-11 (14)10-2-1-7-15-10/h1-7H, (H,13,14) .Physical And Chemical Properties Analysis
“N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” has a molecular weight of 221.251 . Other physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral potential. For instance:
- Indolyl and oxochromenyl xanthenone derivatives containing this compound have been studied as anti-HIV-1 agents .
- Additionally, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains .
Antiviral Activity
Anti-HIV Activity
Anticancer Applications
Mechanism of Action
Target of Action
The primary target of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
This compound acts as an agonist to the STING protein . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .
Pharmacokinetics
The compound’s molecular weight is221.251 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host (mitochondrial, nuclear, junk, or tumor) in the cytoplasm . The presence of dsDNA promotes the production of cGAMP, which engages the STING protein . Environmental factors that influence the presence of dsDNA in the cytoplasm, therefore, can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-5-15(14)25-20(17)22-19(24)16-6-3-11-26-16/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPMHUIMEOJXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide |
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